3-Benzoyl-6-phenylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

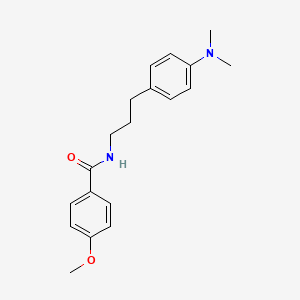

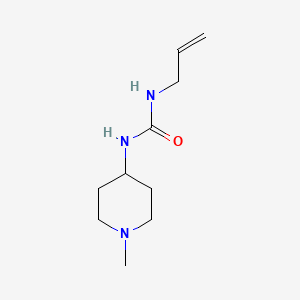

3-Benzoyl-6-phenylpyridazine is a compound that has been the subject of various studies due to its expected biological activity . It is also known by its IUPAC name, phenyl (6-phenylpyridazin-3-yl)methanone .

Synthesis Analysis

The synthesis of 3-Benzoyl-6-phenylpyridazine involves the reduction of a ketone using sodium borohydride (NaBH4). This process yields phenyl (6-phenyl-pyridazin-3-yl)methanol .Molecular Structure Analysis

The molecular structure of 3-Benzoyl-6-phenylpyridazine is represented by the InChI code1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H . The molecular weight of the compound is 260.3 . Chemical Reactions Analysis

In chemical reactions, 3-Benzoyl-6-phenylpyridazine reacts with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Beckmann rearrangement has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine and oxime 4 giving solely 3-carboxanilide-6-phenylpyridazine .Physical And Chemical Properties Analysis

3-Benzoyl-6-phenylpyridazine is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Reactions

3-Benzoyl-6-phenylpyridazine can be obtained via the reduction of ketone 2 using NaBH4 . It reacts with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Treatment of 4 with a mixture of acetic acid and sulfuric acid affords ketone 2 again and not the rearranged products .

Beckmann Rearrangement

Beckmann rearrangement has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine and oxime 4, giving solely 3-carboxanilide-6-phenylpyridazine . This rearrangement is a useful tool in organic chemistry for the synthesis of a variety of compounds.

Biological Activity

3-Benzoyl-6-phenylpyridazine is expected to have biological activity . Pyridazine derivatives, including 3-Benzoyl-6-phenylpyridazine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Medicinal Chemistry

Pyridazine derivatives, including 3-Benzoyl-6-phenylpyridazine, are considered ‘privileged structures’ in medicinal chemistry . They have been utilized in many drug discovery programs against a range of biological targets and physiological effects .

Agrochemical Applications

Various pyridazinone derivatives, including 3-Benzoyl-6-phenylpyridazine, are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals .

Material Science

3-Benzoyl-6-phenylpyridazine is used in material science research . Scientists with experience in this area use this compound in their research .

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl-(6-phenylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWOOBBLHKMRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-6-phenylpyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2374092.png)

![N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2374095.png)

![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)